molecular formula C25H30O6 B8305656 1,1 Bis(4-methoxy-3-methoxycarbonylphenyl) heptene

1,1 Bis(4-methoxy-3-methoxycarbonylphenyl) heptene

Cat. No. B8305656
M. Wt: 426.5 g/mol
InChI Key: VFLFBTIPVYDTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1 Bis(4-methoxy-3-methoxycarbonylphenyl) heptene is a useful research compound. Its molecular formula is C25H30O6 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1 Bis(4-methoxy-3-methoxycarbonylphenyl) heptene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1 Bis(4-methoxy-3-methoxycarbonylphenyl) heptene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,1 Bis(4-methoxy-3-methoxycarbonylphenyl) heptene

Molecular Formula

C25H30O6

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 2-methoxy-5-[1-(4-methoxy-3-methoxycarbonylphenyl)hept-1-enyl]benzoate

InChI

InChI=1S/C25H30O6/c1-6-7-8-9-10-19(17-11-13-22(28-2)20(15-17)24(26)30-4)18-12-14-23(29-3)21(16-18)25(27)31-5/h10-16H,6-9H2,1-5H3

InChI Key

VFLFBTIPVYDTOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C1=CC(=C(C=C1)OC)C(=O)OC)C2=CC(=C(C=C2)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Hexyltriphenylphosphonium bromide (0.427 g, 1 mmol) was dried by azeotropic distillation from a benzene solution and then stirred in dry THF (10 mL) under nitrogen atmosphere. Sodium bis(trimethylsilyl)amide (1 M in THF, 1 mL, 1 mmol) was added and the ylide produced was stirred under nitrogen at 0° C. for 30 min. Intermediate 35 (0.276 g, 0.77 mmol) was added as a solution in THF (10 mL) under nitrogen. The mixture was stirred at rt overnight and partitioned between 1 N HCl (100 mL) and ethyl acetate (100 mL). The organic layer was dried over sodium sulfate, and evaporated to afford an oil which was chromatographed on SiO2 (230-400 mesh, 50 g), eluting with hexanes/ethyl acetate (4:1) to give the product (36) (0.15 g, 46%) as an oil: 1H NMR (CDCl3, 300 MHz) δ 7.63 (d, J=2.3 Hz, 1H), 7.56 (d, J=2.2 Hz, 1H), 7.20 (dt, J=2.3 Hz, 1H), 6.94 (d, J=8.6 Hz, 1H), 6.82 (d, J=8.7H, 1H), 5.96 (t, J=7.5 Hz, 1H), 3.90 (s, 3H), 3.84 (s, 3H), 3.83 (s, 6H), 2.05 (q, J=7.3 Hz, 2H), 1.39 (t, J=7.2 Hz, 2H), 1.22 (m, J=1.9 Hz, 2H), 0.83 (t, J=6.7 Hz, 3H); IR (neat) 2927, 2853, 1732, 1606, 1500, 1435, 1263 cm−1. Anal. (C25H30O6) C, H.
Quantity
0.427 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Intermediate 35
Quantity
0.276 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.